molecular formula C22H23NO4 B342222 Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Katalognummer: B342222
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: DHVGTHKTPMWMAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a chemical compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is known for its unique structure, which includes a heptyl group, a dioxo group, a phenyl group, and an isoindolinecarboxylate group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves the reaction of heptyl bromide with 1,3-dioxo-2-phenyl-5-isoindolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The heptyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a methyl group instead of a heptyl group.

    Ethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with an ethyl group instead of a heptyl group.

    Propyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: Similar structure but with a propyl group instead of a heptyl group.

The uniqueness of heptyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate lies in its specific heptyl group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

heptyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C22H23NO4/c1-2-3-4-5-9-14-27-22(26)16-12-13-18-19(15-16)21(25)23(20(18)24)17-10-7-6-8-11-17/h6-8,10-13,15H,2-5,9,14H2,1H3

InChI-Schlüssel

DHVGTHKTPMWMAO-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Kanonische SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.